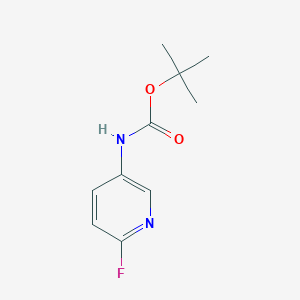











|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[CH:11][C:12]([F:15])=[N:13][CH:14]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CN(C)CCN(C)C.C([Li])CCC.[C:29](=[O:31])=[O:30]>C(OCC)C>[C:1]([O:5][C:6]([NH:8][C:9]1[C:10]([C:29]([OH:31])=[O:30])=[CH:11][C:12]([F:15])=[N:13][CH:14]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
|


|
Name
|
|
|
Quantity
|
63.67 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C=CC(=NC1)F
|
|
Name
|
|
|
Quantity
|
115 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN(C)C)C
|
|
Name
|
|
|
Quantity
|
1.8 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the internal reaction temperature below −60° C
|
|
Type
|
CUSTOM
|
|
Details
|
recooled to −78° C.
|
|
Type
|
ADDITION
|
|
Details
|
introduced via a spurge tube with the rate
|
|
Type
|
CUSTOM
|
|
Details
|
of bubbling
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the internal reaction temperature below −40° C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was removed from the bath
|
|
Type
|
ADDITION
|
|
Details
|
The orange mixture was poured into 700 mL of cold dilute aqueous sodium hydroxide (final pH=12.5)
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was further extracted with 2×400 mL of diethyl ether
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
FILTRATION
|
|
Details
|
A sticky precipitate was filtered off
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
FILTRATION
|
|
Details
|
A light yellow precipitate was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with 200 mL of water
|
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in 1 L of 5% aqueous sodium hydroxide
|
|
Type
|
CUSTOM
|
|
Details
|
Insoluble matter was removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the two-stage acidification/precipitation
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C(=CC(=NC1)F)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.9 g | |
| YIELD: PERCENTYIELD | 47% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |